Cas no 726161-06-4 (Thieno[2,3-d]pyrimidin-4-amine, N-(5-chloro-2-methoxyphenyl)-)

Thieno[2,3-d]pyrimidin-4-amine, N-(5-chloro-2-methoxyphenyl)- structure
726161-06-4 structure
Product Name:Thieno[2,3-d]pyrimidin-4-amine, N-(5-chloro-2-methoxyphenyl)-
CAS No:726161-06-4
MF:C13H10ClN3OS
MW:291.756000041962
CID:543662
PubChem ID:2385041
Update Time:2025-04-19

Thieno[2,3-d]pyrimidin-4-amine, N-(5-chloro-2-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidin-4-amine, N-(5-chloro-2-methoxyphenyl)-
    • N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
    • CTK2H2279
    • MolPort-004-013-554
    • SureCN3801686
    • T0514-0808
    • AB00717886-01
    • SCHEMBL3801686
    • 726161-06-4
    • AKOS034154404
    • SR-01000039564-1
    • SR-01000039564
    • Z31205128
    • DTXSID70368381
    • Inchi: 1S/C13H10ClN3OS/c1-18-11-3-2-8(14)6-10(11)17-12-9-4-5-19-13(9)16-7-15-12/h2-7H,1H3,(H,15,16,17)
    • InChI Key: RZUONWJRTTVGQU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC1=C2C=CSC2=NC=N1)OC

Computed Properties

  • Exact Mass: 291.0233108g/mol
  • Monoisotopic Mass: 291.0233108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 75.3Ų
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